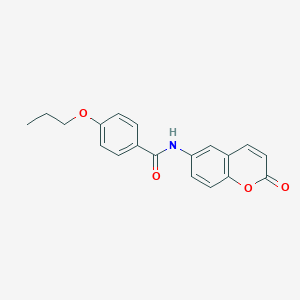

N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-oxo-2H-chromen-6-yl)-2,2-diphenylpropanamide” and “N-(2-Oxo-2H-chromen-6-yl)-nicotinamide” are similar compounds that contain a 2H-chromen-2-one ring system . These compounds are part of a larger class of chemicals known as coumarins, which have a wide range of biological and pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds, such as 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate, has been reported . The synthesis typically involves an O-acylation reaction of a hydroxycoumarin with an acyl chloride in the presence of a base .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques, including X-ray diffraction and NMR spectroscopy . The 2H-chromen-2-one ring system is a key structural feature .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as differential scanning calorimetry and polarizing optical microscopy . These compounds often exhibit interesting properties, such as mesomorphic behavior .

Aplicaciones Científicas De Investigación

Chemical Reactions and Catalysis

N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide derivatives are explored in the context of chemical synthesis and catalysis. For instance, the Rh(III)-catalyzed directed C-H olefination using an oxidizing directing group showcases a method for selective formation of valuable tetrahydroisoquinolinone products through directed C-H bond activation of N-methoxybenzamides, highlighting the role of N-O bonds as internal oxidants in a mild, practical, and high-yielding process (Rakshit et al., 2011). Similarly, the use of N-oxyl compounds, including those related to this compound, in electrosynthetic reactions due to their electrochemical properties is well-documented, underscoring their utility in selective organic molecule oxidations (Nutting et al., 2018).

Biological Activity

Compounds structurally similar to this compound have been identified as novel agonists for G protein-coupled receptors, such as GPR35, indicating potential therapeutic applications in modulating receptor activity. These agonists exhibit high selectivity and potency, suggesting their utility in elucidating receptor roles in physiology and as drug targets (Funke et al., 2013). Furthermore, derivatives have shown significant cytotoxic activity against various human cancer cell lines, pointing to their potential in cancer therapy research (Raj et al., 2010).

Material Science and Antioxidant Properties

In the realm of material science, compounds containing the 2-oxo-2H-chromen structure demonstrate interesting physico-chemical properties, such as those used in the synthesis of liquid crystal materials. These materials exhibit distinct mesomorphic properties, highlighting the role of the coumarin skeleton in influencing the physical state and transitions of these compounds (Morita et al., 2008). Additionally, new coumarin derivatives, similar in structural motifs to this compound, have shown potent antioxidant activity, suggesting their use in combating oxidative stress and related conditions (Kadhum et al., 2011).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(2-oxochromen-6-yl)-4-propoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-11-23-16-7-3-13(4-8-16)19(22)20-15-6-9-17-14(12-15)5-10-18(21)24-17/h3-10,12H,2,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZDSCWINRTWBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2432303.png)

![2-Chloro-N-[4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]acetamide](/img/structure/B2432305.png)

![1-Ethyl-3-methyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2432306.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2432314.png)

![Methyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2432316.png)

![1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432320.png)

![4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine](/img/structure/B2432321.png)